molecular formula C8H10O3 B1677696 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one CAS No. 28921-94-0

6-Allyl-5,6-dihydro-5-hydroxypyran-2-one

Cat. No.: B1677696
CAS No.: 28921-94-0
M. Wt: 154.16 g/mol
InChI Key: OKDRUMBNXIYUEO-VHJVCUAWSA-N
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Description

6-Allyl-5,6-dihydro-5-hydroxypyran-2-one is a lactone metabolite produced by the fungus Nigrospora sphaerica.

Mechanism of Action

Target of Action

The primary target of 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one, also known as Phomalactone, is Staphylococcus aureus , a Gram-positive bacterium . This bacterium is responsible for various community-acquired infections and has developed resistance towards multiple antibiotics .

Mode of Action

Phomalactone interacts with its target, Staphylococcus aureus, by inhibiting its growth . The compound belongs to the aromatic esterase group , which suggests that it may interfere with the bacterial cell wall synthesis or disrupt the bacterial cell membrane, leading to bacterial cell death.

Result of Action

Phomalactone exhibits significant antimicrobial activity against Staphylococcus aureus . It has been found to inhibit the growth of this bacterium with a minimum inhibitory concentration (MIC) value of 25 µg/mL . This suggests that Phomalactone could be a potential therapeutic agent for treating infections caused by Staphylococcus aureus.

Action Environment

The action, efficacy, and stability of Phomalactone can be influenced by various environmental factors such as temperature, pH, and presence of other bioactive compounds. For instance, the presence of other bioactive secondary metabolites in the culture filtrate extract of D. halodes has been attributed to a higher inhibitory activity against S. aureus

Preparation Methods

6-Allyl-5,6-dihydro-5-hydroxypyran-2-one is typically isolated from the liquid culture of Nigrospora sphaerica. The fungus is cultured in potato dextrose broth, and the compound is extracted using organic solvents. Industrial production methods involve optimizing the growth conditions of the fungus, such as using glucose and sodium nitrate as carbon and nitrogen sources, respectively .

Chemical Reactions Analysis

6-Allyl-5,6-dihydro-5-hydroxypyran-2-one undergoes various chemical reactions, including oxidation and reduction. It is known to inhibit the mycelial growth of Phytophthora infestans, a plant pathogenic fungus, with an MIC value of 2.5 mg/L . Common reagents used in these reactions include oxidizing agents and reducing agents, and the major products formed are typically derivatives of the original lactone structure.

Properties

IUPAC Name

3-hydroxy-2-prop-2-enyl-2,3-dihydropyran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-2-3-7-6(9)4-5-8(10)11-7/h2,4-7,9H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGFIXHYOGINNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1C(C=CC(=O)O1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301031176
Record name 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28921-94-0
Record name 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028921940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Allyl-5,6-dihydro-5-hydroxypyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301031176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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